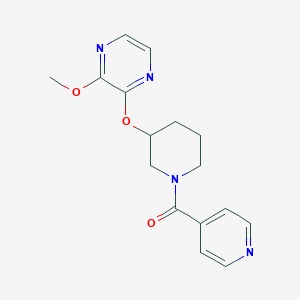
(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound is also known as JNJ-31020028 and belongs to the class of small-molecule inhibitors of the protein-protein interaction between the dopamine D2 receptor (D2R) and the G protein beta-gamma subunit (Gβγ).
Applications De Recherche Scientifique
Anticancer Activity
(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone: has shown promise as an anticancer agent. Researchers have investigated its effects on lung carcinoma cell lines, particularly the A549 cell line. In vitro studies using MTT assays revealed its cytotoxic effect against A549 cells . Further mechanistic investigations, including molecular docking studies, have shed light on its potential as a lung cancer treatment.
Dual Kinase Inhibition
This compound has been designed as a dual inhibitor for clinically relevant kinases: Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). The series of 2-amino-4-(1-piperidine) pyridine derivatives, including our compound of interest, demonstrates promising activity against these kinases . Dual kinase inhibitors are crucial in targeted cancer therapy.
Anti-Inflammatory Properties
Chalcones, a class of compounds to which our molecule belongs, exhibit anti-inflammatory effects. The conjugated double bond and carbonyl group in chalcones contribute to their biological activity. Researchers have explored the anti-inflammatory potential of chalcones, including those with pyrazole moieties, which are present in our compound . These properties make it relevant for inflammatory disease research.
Antioxidant Activity
Chalcones and pyrazoles both possess antioxidant properties. The compound’s structure combines these features, potentially enhancing its antioxidant effects. Antioxidants play a crucial role in preventing oxidative stress-related diseases. Researchers have investigated the antioxidant capacity of similar compounds, making this an interesting avenue for further study .
Antibacterial Potential
Chalcones have demonstrated antibacterial activity against various pathogens. While specific studies on our compound are limited, its structural features suggest potential antibacterial effects. Researchers have explored chalcones as agents against bacterial infections, and this compound could be a valuable addition to such investigations .
Antiviral Applications
Although direct evidence for antiviral activity of our compound is scarce, its chalcone and pyrazole components align with known antiviral properties. Researchers have studied chalcones and pyrazoles as potential antiviral agents. Investigating this compound’s effects against specific viruses could yield valuable insights .
Propriétés
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-22-14-15(19-9-8-18-14)23-13-3-2-10-20(11-13)16(21)12-4-6-17-7-5-12/h4-9,13H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUCPEIVPJPJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2511097.png)
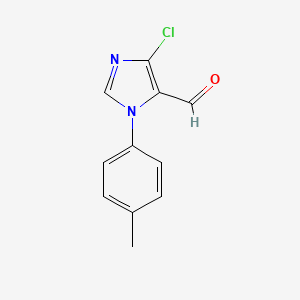
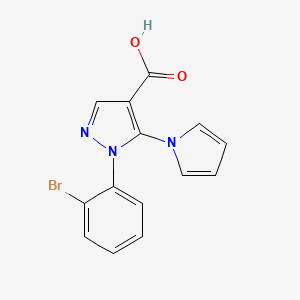

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2511103.png)
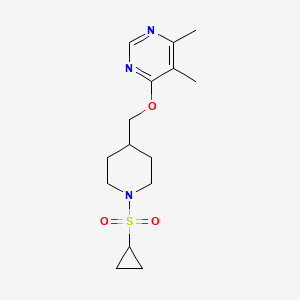

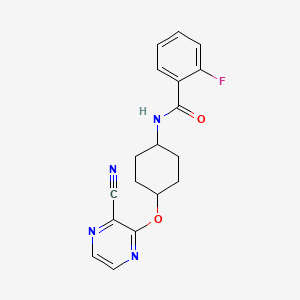
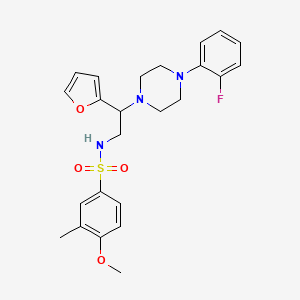
![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/no-structure.png)
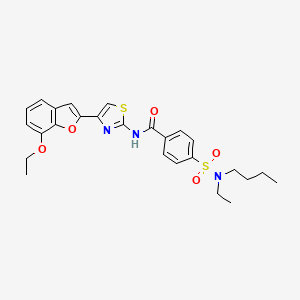
![(3S,3'S,4S,4'S)-3,3'-Dimethyl-7,7',9,9'-tetramethoxy-3,3',4,4'-tetrahydro-4-acetoxy-5,5'-bi[1H-naphtho[2,3-c]pyran]-4',10,10'-triol](/img/structure/B2511112.png)
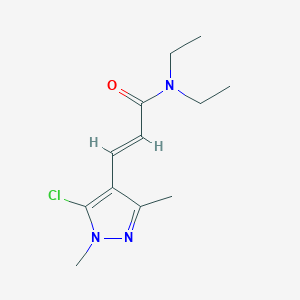
![N-methyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2511114.png)